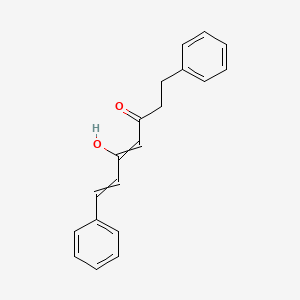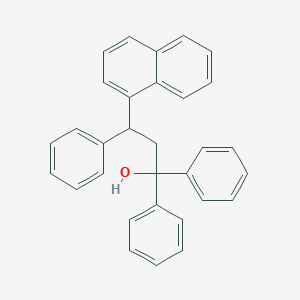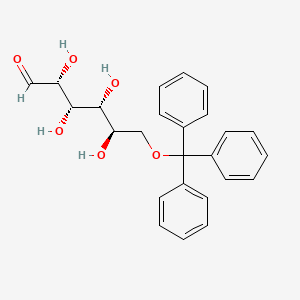
Des-N-(methoxycarbonyl)chanofruticosinic acid methyl ester; Methyl N-(decarbomethoxy)chanofruticosinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11521(1),(1)(2)0?,(1)(2)0?,(1)(1)0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate is a complex organic compound with a unique hexacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate typically involves multiple steps, including the formation of the hexacyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the hexacyclic core through cyclization reactions involving appropriate precursors.
Functional Group Introduction: Addition of functional groups such as the carboxylate and oxo groups through specific reagents and conditions.
Purification: Isolation and purification of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxo group to hydroxyl or other reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate has several scientific research applications:
Chemistry: Used as a model compound to study complex ring systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate
- Methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate
Uniqueness
The uniqueness of methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate lies in its hexacyclic structure and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C21H24N2O3 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
methyl (1R,4R,12R)-17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-26-18(25)20-9-8-19-7-4-10-23-12-14(16(24)11-19)21(20,17(19)23)13-5-2-3-6-15(13)22-20/h2-3,5-6,14,17,22H,4,7-12H2,1H3/t14?,17?,19-,20+,21+/m1/s1 |
Clé InChI |
DQJVZFCMYXOSQZ-JRNMCZFWSA-N |
SMILES isomérique |
COC(=O)[C@@]12CC[C@@]34CCCN5C3[C@@]1(C(C5)C(=O)C4)C6=CC=CC=C6N2 |
SMILES canonique |
COC(=O)C12CCC34CCCN5C3C1(C(C5)C(=O)C4)C6=CC=CC=C6N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-Acetyl-6-[2-(dimethylamino)ethenyl]-2-oxopyran-3-YL}-4-methylbenzamide](/img/structure/B12432497.png)


![1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12432516.png)

![(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)








